molecular formula C23H28N6O2 B11187789 N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine

Cat. No.: B11187789
M. Wt: 420.5 g/mol
InChI Key: JBOODUOTCLLCOQ-UHFFFAOYSA-N
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Description

This compound is a triazine-quinazoline hybrid featuring a 3,4-dimethoxyphenylethyl substituent on the triazine ring and methyl groups at positions 4 and 8 of the quinazoline moiety. The 3,4-dimethoxy group on the phenyl ring may enhance lipophilicity and receptor binding, while the methyl groups on the quinazoline core could modulate electronic properties and metabolic stability .

Properties

Molecular Formula

C23H28N6O2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,8-dimethylquinazolin-2-amine

InChI

InChI=1S/C23H28N6O2/c1-15-6-5-7-18-16(2)26-23(27-21(15)18)28-22-24-13-29(14-25-22)11-10-17-8-9-19(30-3)20(12-17)31-4/h5-9,12H,10-11,13-14H2,1-4H3,(H2,24,25,26,27,28)

InChI Key

JBOODUOTCLLCOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate amines with cyanuric chloride under controlled conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, typically using a dimethoxyphenyl ethylamine derivative.

    Formation of the Quinazoline Moiety: The quinazoline ring is formed by cyclization reactions involving suitable precursors such as anthranilic acid derivatives.

    Final Coupling: The final step involves coupling the triazine and quinazoline intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the triazine or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a drug candidate due to its structural features that may influence biological activity. The presence of the quinazoline moiety is particularly significant as compounds containing this structure have been associated with various pharmacological activities including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that quinazoline derivatives can inhibit specific kinases involved in cancer cell proliferation. The triazin moiety in this compound may enhance its activity by improving solubility and bioavailability. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Antimicrobial Properties

The compound's potential antimicrobial effects are also noteworthy. Quinazoline derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. For instance, derivatives similar to this compound have been tested against strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth .

Neuropharmacological Applications

There is emerging evidence suggesting that compounds like N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine may have neuroprotective effects. The ability to cross the blood-brain barrier could allow it to be explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar structures have been shown to exhibit antioxidant properties that protect neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the quinazoline and triazine rings can lead to enhanced potency and selectivity for specific biological targets. For example:

Modification Effect
Substitution on quinazoline ringAltered kinase inhibition profile
Variation in triazine substituentsEnhanced solubility and bioavailability
Alteration of side chainsImproved antimicrobial activity

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Anticancer Study : A study conducted on a series of quinazoline derivatives demonstrated that modifications at the 4-position significantly increased their activity against breast cancer cell lines. The introduction of a dimethoxyphenyl group was particularly effective in enhancing cytotoxicity .
  • Antimicrobial Evaluation : In vitro studies showed that derivatives structurally related to this compound exhibited potent activity against multi-drug resistant bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Neuroprotective Effects : Research on related triazine compounds indicated their potential in reducing neuroinflammation and protecting against neuronal cell death in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3,4-dimethoxyphenylethyl group in the target compound likely enhances π-π stacking and hydrogen bonding compared to smaller substituents like methoxyethyl () or benzyl (). The 4-methoxybenzyl group in may offer similar benefits but with reduced steric hindrance.
  • Quinazoline Modifications : Methyl groups at positions 4 and 8 (target compound) may improve metabolic stability over methoxy groups (), which are prone to demethylation.
  • Solubility : Compounds with polar substituents (e.g., tetrahydrofuran in ) exhibit higher aqueous solubility, suggesting that the target compound’s dimethoxy groups might necessitate formulation optimization for bioavailability.

Biological Activity

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core and a tetrahydrotriazin moiety. The presence of the 3,4-dimethoxyphenyl group suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, the screening of drug libraries has identified novel anticancer agents that target specific pathways involved in tumor growth and metastasis .
    • In vitro studies have shown that derivatives of quinazoline compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties
    • Compounds related to quinazoline have demonstrated antimicrobial activity against various bacterial strains. For example, some derivatives have shown effectiveness against E. coli and S. aureus at concentrations around 256 µg/mL .
  • Immunomodulatory Effects
    • Research on isoxazole derivatives has highlighted their ability to modulate immune responses. Although specific data on the triazin-quinazolin compound is limited, structural analogs have been reported to inhibit TNFα production and regulate lymphocyte proliferation . This suggests potential immunomodulatory effects that warrant further investigation.

Data Tables

Activity Mechanism Reference
AnticancerInduces apoptosis and cell cycle arrest
AntimicrobialInhibits growth of E. coli and S. aureus
ImmunomodulatoryInhibits TNFα production; regulates lymphocyte activity

Case Studies

  • Anticancer Screening
    • A study conducted on multicellular spheroids revealed that compounds structurally similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved the activation of apoptotic pathways and suppression of oncogenic signaling .
  • Immunological Response Modulation
    • In a study investigating isoxazole derivatives as immunoregulators, it was found that certain compounds could effectively modulate T cell responses and reduce inflammatory cytokine levels in vivo. This indicates a potential for this compound to influence immune function positively .

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